Cas no 2137834-99-0 (2-{1-methyl-3-[(piperazin-1-yl)methyl]-1H-pyrazol-4-yl}acetonitrile)
![2-{1-methyl-3-[(piperazin-1-yl)methyl]-1H-pyrazol-4-yl}acetonitrile structure](https://www.kuujia.com/scimg/cas/2137834-99-0x500.png)
2-{1-methyl-3-[(piperazin-1-yl)methyl]-1H-pyrazol-4-yl}acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-{1-methyl-3-[(piperazin-1-yl)methyl]-1H-pyrazol-4-yl}acetonitrile
- EN300-713695
- 2137834-99-0
-
- Inchi: 1S/C11H17N5/c1-15-8-10(2-3-12)11(14-15)9-16-6-4-13-5-7-16/h8,13H,2,4-7,9H2,1H3
- InChI Key: GFBWMDSRVIHXAK-UHFFFAOYSA-N
- SMILES: N1(CC2C(CC#N)=CN(C)N=2)CCNCC1
Computed Properties
- Exact Mass: 219.14839556g/mol
- Monoisotopic Mass: 219.14839556g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 265
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56.9Ų
- XLogP3: -0.9
2-{1-methyl-3-[(piperazin-1-yl)methyl]-1H-pyrazol-4-yl}acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-713695-1.0g |
2-{1-methyl-3-[(piperazin-1-yl)methyl]-1H-pyrazol-4-yl}acetonitrile |
2137834-99-0 | 1g |
$0.0 | 2023-06-06 |
2-{1-methyl-3-[(piperazin-1-yl)methyl]-1H-pyrazol-4-yl}acetonitrile Related Literature
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
Additional information on 2-{1-methyl-3-[(piperazin-1-yl)methyl]-1H-pyrazol-4-yl}acetonitrile
Introduction to 2-{1-methyl-3-[(piperazin-1-yl)methyl]-1H-pyrazol-4-yl}acetonitrile (CAS No. 2137834-99-0)
2-{1-methyl-3-[(piperazin-1-yl)methyl]-1H-pyrazol-4-yl}acetonitrile, identified by its Chemical Abstracts Service (CAS) number 2137834-99-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic nitrile derivative has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive study in the development of novel therapeutic agents.
The molecular structure of 2-{1-methyl-3-[(piperazin-1-yl)methyl]-1H-pyrazol-4-yl}acetonitrile consists of a pyrazole core substituted with a methyl group at the 1-position, a piperazine moiety at the 3-position, and an acetonitrile group at the 4-position. This unique arrangement of functional groups contributes to its versatile reactivity and interaction with biological targets. The presence of the piperazine ring, in particular, is noteworthy as it is a common pharmacophore in drug design, known for its ability to modulate neurotransmitter systems and enzyme activities.
In recent years, there has been a surge in research focused on developing compounds that exhibit inhibitory effects on enzymes and receptors involved in neurological disorders. The pyrazole scaffold, being structurally similar to imidazole and pyrimidine, has shown promise in this regard. Studies have demonstrated that pyrazole derivatives can interact with various binding sites, leading to potential therapeutic benefits. For instance, modifications at the 4-position of the pyrazole ring can enhance binding affinity to specific targets, making 2-{1-methyl-3-[(piperazin-1-yl)methyl]-1H-pyrazol-4-yl}acetonitrile a valuable scaffold for further derivatization.
The acetonitrile group in the compound's structure not only contributes to its solubility in organic solvents but also serves as a site for further functionalization. This allows for the synthesis of analogs with tailored properties, enabling researchers to optimize pharmacokinetic and pharmacodynamic profiles. The methyl group at the 1-position of the pyrazole ring further enhances the compound's lipophilicity, which is often crucial for crossing biological membranes and achieving effective drug delivery.
One of the most compelling aspects of 2-{1-methyl-3-[(piperazin-1-yl)methyl]-1H-pyrazol-4-yl}acetonitrile is its potential role in addressing neurological and psychiatric disorders. Piperazine derivatives are well-known for their ability to modulate dopamine and serotonin pathways, which are implicated in conditions such as depression, anxiety, and schizophrenia. By incorporating a piperazine moiety into the pyrazole core, this compound may exhibit similar effects while offering additional structural advantages. Preliminary studies have suggested that derivatives of this nature could serve as leads for new antipsychotic or antidepressant medications.
The synthesis of 2-{1-methyl-3-[(piperazin-1-yl)methyl]-1H-pyrazol-4-y lacetonitrile involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the piperazine group necessitates careful handling to ensure regioselectivity and high yield. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic framework efficiently. These methods not only improve reaction efficiency but also minimize unwanted byproducts, ensuring a cleaner final product suitable for further biological evaluation.
In recent research publications, 2-{1-methyl -3-[ ( piperazin - 1 - yl ) methyl ] - 1 H - pyrazol - 4 - y l } acetonitrile has been explored as a precursor for more complex derivatives with enhanced biological activity. For example, modifications at the acetonitrile group have led to compounds with improved binding affinities to specific enzymes. These studies highlight the compound's versatility and its potential as a building block in medicinal chemistry. The ability to fine-tune its structure allows researchers to explore various therapeutic avenues without starting from scratch.
The pharmacological profile of 2-{1-methyl -3-[ ( piperazin - 1 - yl ) methyl ] - 1 H - pyrazol - 4 - y l } acetonitrile is still under investigation, but early findings are promising. In vitro assays have shown that certain derivatives exhibit inhibitory activity against enzymes such as monoamine oxidase (MAO) and cyclooxygenase (COX), which are targets for drugs used in treating neurodegenerative diseases like Parkinson's and Alzheimer's. Additionally, interactions with sigma receptors have been observed, suggesting potential applications in managing pain and addiction-related disorders.
The development of new drug candidates is often hampered by issues related to drug-likeness properties such as solubility, bioavailability, and metabolic stability. The structural features of 2-{1-methyl -3-[ ( piperazin - 1 - yl ) methyl ] - 1 H - pyrazol - 4 - y l } acetonitrile, including its lipophilic nature and functional groups for further derivatization, make it an attractive candidate for addressing these challenges. By optimizing these properties through structural modifications, researchers can enhance the compound's overall suitability for clinical development.
Future directions in the study of 2-{1-methyl -3-[ ( piperazin - 1 - yl ) methyl ] - 1 H - pyrazol - 4 - y l } acetonitrile may include exploring its role in combination therapies alongside other bioactive compounds. Such combinations could potentially synergize their effects, leading to more effective treatments with reduced side effects. Furthermore, computational modeling techniques can be employed to predict how modifications to its structure will influence its biological activity, allowing for more targeted experimental design.
In conclusion,2-{1-methyl –3-[ ( piperazin – 1 – yl ) methyl ] – 1 H – pyrazol – 4 – y l } acetonitrile (CAS No.2137834–99–0) represents a significant advancement in pharmaceutical chemistry due to its complex structure and potential therapeutic applications. Its unique combination of functional groups makes it a versatile scaffold for developing novel drugs targeting neurological and psychiatric disorders. As research continues to uncover new insights into its pharmacological properties, this compound holds promise as a valuable tool in the quest for innovative treatments.
2137834-99-0 (2-{1-methyl-3-[(piperazin-1-yl)methyl]-1H-pyrazol-4-yl}acetonitrile) Related Products
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 2039-76-1(3-Acetylphenanthrene)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)



